Cas no 2171654-18-3 (1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide)

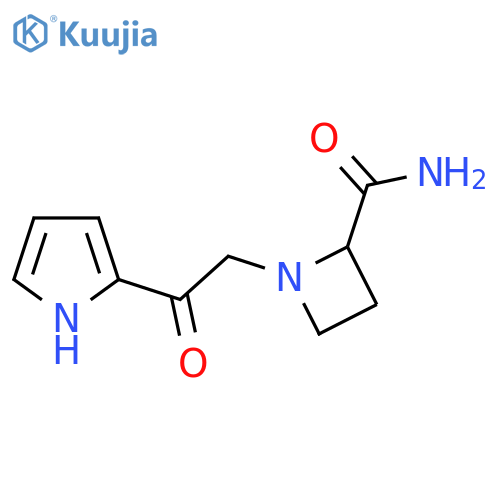

2171654-18-3 structure

商品名:1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide

1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide

- 1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide

- 2171654-18-3

- EN300-1281351

-

- インチ: 1S/C10H13N3O2/c11-10(15)8-3-5-13(8)6-9(14)7-2-1-4-12-7/h1-2,4,8,12H,3,5-6H2,(H2,11,15)

- InChIKey: RJKVDLPSVGVLRV-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CCN1CC(C1=CC=CN1)=O)N

計算された属性

- せいみつぶんしりょう: 207.100776666g/mol

- どういたいしつりょう: 207.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 79.2Ų

1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1281351-250mg |

1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide |

2171654-18-3 | 250mg |

$1038.0 | 2023-10-01 | ||

| Enamine | EN300-1281351-10000mg |

1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide |

2171654-18-3 | 10000mg |

$4852.0 | 2023-10-01 | ||

| Enamine | EN300-1281351-1.0g |

1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide |

2171654-18-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1281351-50mg |

1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide |

2171654-18-3 | 50mg |

$948.0 | 2023-10-01 | ||

| Enamine | EN300-1281351-5000mg |

1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide |

2171654-18-3 | 5000mg |

$3273.0 | 2023-10-01 | ||

| Enamine | EN300-1281351-500mg |

1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide |

2171654-18-3 | 500mg |

$1084.0 | 2023-10-01 | ||

| Enamine | EN300-1281351-1000mg |

1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide |

2171654-18-3 | 1000mg |

$1129.0 | 2023-10-01 | ||

| Enamine | EN300-1281351-100mg |

1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide |

2171654-18-3 | 100mg |

$993.0 | 2023-10-01 | ||

| Enamine | EN300-1281351-2500mg |

1-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]azetidine-2-carboxamide |

2171654-18-3 | 2500mg |

$2211.0 | 2023-10-01 |

1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide 関連文献

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

2171654-18-3 (1-2-oxo-2-(1H-pyrrol-2-yl)ethylazetidine-2-carboxamide) 関連製品

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量